Chembl4542700

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve retrosynthetic analysis, where the desired compound is broken down into smaller precursors until known or purchasable building blocks have been found .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s molecular structure .Mecanismo De Acción

The mechanism of action of Chembl4542700 involves the inhibition of protein kinases. It selectively binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream substrates. This results in the inhibition of downstream signaling pathways and ultimately leads to the inhibition of cell proliferation and survival.

Biochemical and Physiological Effects:

This compound has been shown to exhibit potent inhibitory activity against a range of protein kinases, including VEGFR2, FGFR1, and FLT3. The inhibition of these kinases has been shown to result in the inhibition of angiogenesis, cell proliferation, and survival. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of Chembl4542700 is its potent inhibitory activity against a range of protein kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.

Direcciones Futuras

There are several future directions for the study of Chembl4542700. One potential area of research is the development of more potent and selective inhibitors of protein kinases. In addition, the use of this compound in combination with other drugs may enhance its therapeutic potential. Another area of research is the identification of biomarkers that can predict the response to this compound, which may help to identify patients who are most likely to benefit from the drug. Finally, the use of this compound in preclinical and clinical trials may lead to its approval for the treatment of various diseases, including cancer.

Métodos De Síntesis

The synthesis of Chembl4542700 involves a series of chemical reactions that result in the formation of the imidazopyridine ring system. The starting material for the synthesis is 2-bromo-5-nitropyridine, which undergoes a series of reactions to form the final product. The synthesis involves a combination of organic reactions, such as Suzuki coupling, Buchwald-Hartwig coupling, and reduction reactions.

Aplicaciones Científicas De Investigación

Chembl4542700 has been extensively studied for its potential use in the treatment of various diseases, including cancer. It has been shown to exhibit potent inhibitory activity against a range of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival. The inhibition of these kinases has been shown to be effective in the treatment of cancer and other diseases.

Safety and Hazards

Propiedades

IUPAC Name |

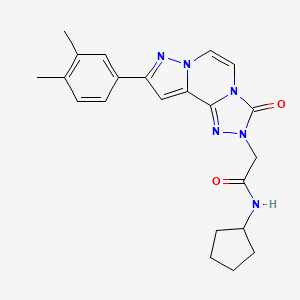

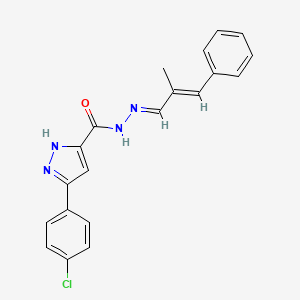

N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-14-7-8-16(11-15(14)2)18-12-19-21-25-28(13-20(29)23-17-5-3-4-6-17)22(30)26(21)9-10-27(19)24-18/h7-12,17H,3-6,13H2,1-2H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKMCPBKVFDCFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5CCCC5)C3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790893.png)

![4-[(Methylsulfonyl)(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B2790898.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2790900.png)

![1-Methyl-4-(4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2790901.png)

![4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2790902.png)

![1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea](/img/structure/B2790905.png)

![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B2790906.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2790911.png)